molecular formula C14H26N2O5 B1522497 butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate CAS No. 1308958-08-8

butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate

Cat. No.: B1522497
CAS No.: 1308958-08-8
M. Wt: 302.37 g/mol
InChI Key: NOADGSFFXCNYIO-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amino acids and peptides. The Boc group is known for its stability under various conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate typically involves the protection of the amino group of an amino acid with a Boc group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In industrial settings, the production of Boc-protected amino acids can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate can undergo various chemical reactions, including:

    Hydrolysis: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Esterification: The carboxyl group can react with alcohols in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form esters.

    Amidation: The carboxyl group can also react with amines to form amides, often facilitated by coupling reagents like DCC and N,N-dimethylaminopyridine (DMAP).

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.

    Esterification: Dicyclohexylcarbodiimide (DCC) and alcohols.

    Amidation: Dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP).

Major Products Formed

    Hydrolysis: Removal of the Boc group yields the free amino acid.

    Esterification: Formation of esters.

    Amidation: Formation of amides.

Scientific Research Applications

Butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbut

Properties

IUPAC Name

butyl (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O5/c1-5-6-9-20-12(18)10(7-8-11(15)17)16-13(19)21-14(2,3)4/h10H,5-9H2,1-4H3,(H2,15,17)(H,16,19)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOADGSFFXCNYIO-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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